molecular formula C14H16N2O2 B2857499 Ethyl 4-(dimethylamino)quinoline-3-carboxylate CAS No. 1049114-68-2

Ethyl 4-(dimethylamino)quinoline-3-carboxylate

Cat. No. B2857499
CAS RN: 1049114-68-2
M. Wt: 244.294
InChI Key: YDUVHEKZYACIHR-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)quinoline-3-carboxylate is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedlander condensation . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate . Another method introduced by Reddy et al. involves a three-component one-pot reaction between 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate to a quinoline derivative using montmorillonite K-10 (Mont K-10) as a green catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)quinoline-3-carboxylate is derived from the quinoline structure, which is a nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the synthesis process, a 6-electron cyclization reaction occurs with the loss of another ethanol molecule to form a quinoline .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Quinoline derivatives have been identified as key pharmacophores in the development of anticancer agents. The structural versatility of quinolines allows for the synthesis of compounds with a broad spectrum of biological activities. Ethyl 4-(dimethylamino)quinoline-3-carboxylate, with its nitrogen-containing heterocyclic aromatic system, can be tailored to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Green Chemistry: Sustainable Synthesis

The synthesis of quinoline derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be achieved through green chemistry approaches. These methods aim to reduce or eliminate the use and generation of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are employed to create more sustainable and environmentally friendly chemical processes .

Antimicrobial and Antituberculosis Activity

Quinoline compounds exhibit significant antimicrobial and antituberculosis activities. The structural framework of Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be optimized to enhance its interaction with microbial enzymes or receptors, leading to the development of new antimicrobial agents that can combat resistant strains of bacteria and tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory properties of quinoline derivatives are well-documented. Ethyl 4-(dimethylamino)quinoline-3-carboxylate may serve as a lead compound for the design of new anti-inflammatory drugs. Its molecular structure can be modified to target specific inflammatory pathways, providing relief from chronic inflammation and associated diseases .

Antiplasmodial and Antimalarial Effects

Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most famous examples. Derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be investigated for their potential antiplasmodial activity, offering a new avenue for the treatment of malaria, especially in the face of increasing drug resistance .

Photocatalytic Applications

Quinoline derivatives can be used to produce metal complexes that emit light, which has implications in photocatalysis. Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be utilized in the development of photocatalytic materials that harness light energy to drive chemical reactions, contributing to the field of sustainable energy .

properties

IUPAC Name

ethyl 4-(dimethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)11-9-15-12-8-6-5-7-10(12)13(11)16(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUVHEKZYACIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(dimethylamino)quinoline-3-carboxylate

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